molecular formula C11H15ClN2O2S B8750698 4-Benzyl-1-piperazinylsulphonyl chloride

4-Benzyl-1-piperazinylsulphonyl chloride

Cat. No.: B8750698
M. Wt: 274.77 g/mol
InChI Key: VQTKCIDTESAYMB-UHFFFAOYSA-N
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Description

4-Benzyl-1-piperazinylsulphonyl chloride is a specialized organosulfur compound featuring a piperazine ring substituted at the 1-position with a sulphonyl chloride (-SO₂Cl) group and at the 4-position with a benzyl moiety. This compound is primarily utilized in organic synthesis as a sulfonylation reagent, enabling the introduction of sulfonamide groups into target molecules. Its reactivity arises from the electrophilic nature of the sulphonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols.

Key applications include the synthesis of sulfonamide-based pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

4-benzylpiperazine-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClN2O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

VQTKCIDTESAYMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical differences between 4-Benzyl-1-piperazinylsulphonyl chloride and its closest structural analog, 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride (CAS 106261-64-7), as referenced in :

Property 4-Benzyl-1-piperazinylsulphonyl Chloride 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride
Functional Group Sulphonyl chloride (-SO₂Cl) Benzoyl chloride (-COCl)
Piperazine Substitution 1-SO₂Cl, 4-benzyl Benzene ring substituted with methylpiperazinylmethyl group
Chloride Type Covalently bonded to sulfur Covalently bonded to carbonyl carbon
Salt Form Free base (neutral) Dihydrochloride salt
Commercial Availability Limited data; likely niche supplier Discontinued in bulk quantities (25g–500g)
Reactivity and Stability:
  • Sulphonyl Chlorides (e.g., 4-Benzyl-1-piperazinylsulphonyl chloride) are highly reactive toward nucleophiles, making them prone to hydrolysis in humid conditions. They require anhydrous storage.
  • Benzoyl Chlorides (e.g., CAS 106261-64-7) exhibit lower electrophilicity compared to sulphonyl chlorides but are still moisture-sensitive. The dihydrochloride salt form in may enhance stability but reduce solubility in organic solvents .

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